3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group attached to the aniline ring and a thione group attached to the propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione typically involves the reaction of 4-methoxyaniline with 1,3-diphenylprop-2-ene-1-thione under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where the 4-methoxyaniline is reacted with a suitable halide precursor in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Quinolone Derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
10441-76-6 |
---|---|
Molecular Formula |
C22H19NOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-(4-methoxyanilino)-1,3-diphenylprop-2-ene-1-thione |
InChI |
InChI=1S/C22H19NOS/c1-24-20-14-12-19(13-15-20)23-21(17-8-4-2-5-9-17)16-22(25)18-10-6-3-7-11-18/h2-16,23H,1H3 |
InChI Key |
HYVLSMGCRFLDBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=CC(=S)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.